molecular formula C29H20BrNO3 B11535388 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B11535388
M. Wt: 510.4 g/mol
InChI Key: GXXWKOQUIBSGTC-LXTFCKPMSA-N
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Description

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a bromobenzoate group and a phenylprop-2-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the imine linkage through a condensation reaction between an aldehyde and an amine. This is followed by the esterification of the resulting imine with 4-bromobenzoic acid under acidic conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Scientific Research Applications

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate
  • 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-fluorobenzoate
  • 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-iodobenzoate

Uniqueness

The uniqueness of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate lies in its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and biological activity.

Properties

Molecular Formula

C29H20BrNO3

Molecular Weight

510.4 g/mol

IUPAC Name

[4-[[4-[(E)-3-phenylprop-2-enoyl]phenyl]iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C29H20BrNO3/c30-25-13-9-24(10-14-25)29(33)34-27-17-6-22(7-18-27)20-31-26-15-11-23(12-16-26)28(32)19-8-21-4-2-1-3-5-21/h1-20H/b19-8+,31-20?

InChI Key

GXXWKOQUIBSGTC-LXTFCKPMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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